molecular formula C20H23N5O3 B2920246 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1207051-80-6

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2920246
CAS RN: 1207051-80-6
M. Wt: 381.436
InChI Key: ARYBPGTXNLYOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Bioactivation

Research on compounds similar to "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one" often focuses on their metabolism and potential for bioactivation. For instance, studies on prazosin, a compound with a furan ring and a piperazine moiety, have elucidated its metabolic pathways in liver microsomes and hepatocytes, identifying several metabolites formed via oxidation of the piperazine ring and oxidative cleavage of the furan ring, which could imply similar metabolic pathways for related compounds (Erve et al., 2007).

Synthesis of Novel CompoundsThe synthesis and evaluation of novel derivatives, particularly those incorporating furan and piperazine units, are a significant area of research. For example, novel series of compounds with a furan-2-yl and a piperazine scaffold have been synthesized, with some showing promising antidepressant and antianxiety activities (Kumar et al., 2017). This highlights the potential for creating new therapeutic agents from complex molecules like "this compound."

Antimicrobial and Antiproliferative Activities

Compounds within the same chemical space have been explored for their antimicrobial and antiproliferative activities. For instance, derivatives of piperazine linked with furan-2-yl groups have been studied for their antimicrobial properties, suggesting that similar compounds could also exhibit these activities (Rajkumar et al., 2014). Additionally, research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated significant antiproliferative activity against human cancer cell lines, indicating the potential for cancer treatment applications (Mallesha et al., 2012).

Neuroprotective Properties

The investigation into neuroprotective agents has also included compounds related to "this compound." For example, dimethyl-carbamic acid derivatives featuring piperazine and phenyl ester groups have been designed to offer a multi-target therapeutic approach for neuroprotection, possibly relevant to Alzheimer's disease treatment (Lecanu et al., 2010).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-16(15(2)28-23-14)5-8-20(26)25-11-9-24(10-12-25)19-7-6-17(21-22-19)18-4-3-13-27-18/h3-4,6-7,13H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYBPGTXNLYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.